Hept-5-ynal

Description

Strategic Importance of Alkynyl Aldehydes in Advanced Organic Synthesis

Alkynyl aldehydes, often referred to as ynals, represent a highly valuable class of building blocks in advanced organic synthesis. Their strategic importance stems from the presence of two distinct and highly reactive functional groups: an aldehyde and an alkyne. This dual functionality allows for a wide array of chemical transformations, enabling the rapid assembly of complex molecular frameworks from relatively simple precursors. researchgate.netresearchgate.net

The aldehyde group is a classic electrophile, readily participating in reactions such as nucleophilic additions, condensations, and reductive aminations. researchgate.net Simultaneously, the alkyne moiety can act as either an electrophile or a nucleophile, depending on the reaction conditions, and is a key participant in powerful carbon-carbon bond-forming reactions like metal-catalyzed cross-couplings, cycloadditions, and hydrations. bohrium.commdpi.com The ability to perform selective modifications on one group while leaving the other intact, or to engage both in sequential or cascade reactions, provides chemists with a powerful tool for efficient and atom-economical synthesis. nih.govrsc.org

This versatility makes alkynyl aldehydes privileged reagents for constructing a broad spectrum of molecules, particularly nitrogen- and oxygen-containing heterocycles, which are common motifs in pharmaceuticals, natural products, and materials science. researchgate.netnih.gov Their application in multicomponent reactions, where three or more reactants combine in a single step, further highlights their utility in generating molecular diversity and complexity. acs.orgmdpi.com

Unique Structural Features and Inherent Reactivity Considerations of Hept-5-ynal

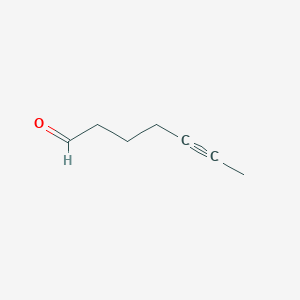

This compound possesses the chemical formula C₇H₁₀O. nih.govlookchem.com Its structure is defined by a seven-carbon aliphatic chain containing a terminal aldehyde group (-CHO) at position C1 and an internal carbon-carbon triple bond (alkyne) between C5 and C6. A crucial feature of this compound is that the aldehyde and alkyne functional groups are non-conjugated, separated by a flexible three-carbon (propyl) linker. This separation means the electronic properties of the two groups are largely independent, allowing for a high degree of chemoselectivity in their reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O | nih.govlookchem.com |

| Molecular Weight | 110.156 g/mol | nih.govlookchem.com |

| CAS Number | 17522-24-6 | nih.govlookchem.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CC#CCCCC=O | nih.govuni.lu |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

The inherent reactivity of this compound is twofold:

Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attack, making it a handle for chain extension or functionalization. It can be converted to an alcohol via reduction, a carboxylic acid via oxidation, or an amine via reductive amination. It is also a key component in classic organic reactions like the Wittig reaction to form alkenes.

Alkyne Reactivity : The internal alkyne is less reactive than a terminal alkyne but can still participate in a variety of transformations. These include hydrogenation to form the corresponding alkene or alkane, hydration to yield a ketone, and various metal-catalyzed coupling and cyclization reactions. The alkyne can also be viewed as a masked carbonyl group, which can be revealed through hydration, providing an alternative synthetic strategy. mdpi.comnih.gov

The spatial separation between the two groups allows chemists to selectively target one over the other by choosing appropriate reagents and conditions. For instance, a mild reducing agent like sodium borohydride (B1222165) would likely reduce the aldehyde to an alcohol without affecting the alkyne. Conversely, certain metal catalysts can selectively activate the alkyne for addition or coupling reactions in the presence of the aldehyde.

Current Academic Research Focus and Unexplored Frontiers for this compound Chemistry

Academic research involving this compound often situates it as a model substrate for developing new synthetic methodologies applicable to non-conjugated alkynyl aldehydes. While comprehensive studies dedicated exclusively to this compound are limited, its reactivity is explored within the broader context of bifunctional molecules.

A notable area of research is in organocatalysis, particularly using N-heterocyclic carbenes (NHCs). NHC-catalyzed reactions of alkynyl aldehydes with 1,3-dicarbonyl compounds have been shown to be an efficient, atom-economical method for synthesizing highly functionalized 3,4-dihydropyranones. cas.cn In these processes, the NHC activates the aldehyde to form a Breslow intermediate, which then engages in a cascade reaction involving the dicarbonyl compound and the intramolecular alkyne, demonstrating a sophisticated use of both functional groups in a single transformation. cas.cn

Despite these advances, several frontiers for this compound chemistry remain largely unexplored:

Polymer Chemistry : The bifunctional nature of this compound makes it a potential candidate as an A-B type monomer for polymerization. The aldehyde and alkyne could be used as orthogonal handles to create novel polymer backbones or for post-polymerization modification, an area that has not been extensively investigated.

Materials Science : The alkyne group can be a precursor to conjugated systems through reactions like cyclotrimerization or as a reactive site for "click" chemistry. This suggests potential applications in creating functional organic materials, where this compound could serve as a key building block for larger, more complex structures.

Advanced Cascade Reactions : While some cascade reactions are known, the development of more intricate, multi-step sequences that precisely orchestrate the reactivity of both the aldehyde and alkyne with multiple external reagents could lead to the rapid synthesis of highly complex molecular targets.

Photocatalysis : The application of visible-light photocatalysis to activate or engage the functional groups within this compound is a modern research avenue. Photocatalyzed reactions could unlock novel reactivity pathways, such as radical additions across the alkyne or new types of C-H functionalization along the alkyl chain. acs.org

Structure

3D Structure

Properties

IUPAC Name |

hept-5-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNOBCJGUXBBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17522-24-6 | |

| Record name | hept-5-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Hept 5 Ynal and Its Complex Derivatives

De Novo Synthesis Strategies for the Hept-5-ynal Core Scaffold

The construction of the this compound core scaffold involves building the carbon chain and introducing the alkyne and aldehyde functionalities in a controlled manner. Both convergent and divergent synthetic approaches, along with careful retrosynthetic analysis and precursor selection, are crucial for efficient synthesis.

Convergent and Divergent Synthetic Routes to this compound

While specific convergent and divergent routes exclusively for this compound are not extensively detailed in the provided search results, general principles apply. For instance, a convergent approach might involve coupling a three-carbon unit containing an alkyne with a four-carbon unit containing a protected aldehyde precursor. Divergent strategies could involve starting with a simpler alkane or alkene and introducing the alkyne and aldehyde functionalities sequentially. For example, the synthesis of oct-6-ynal, a related compound, was achieved through a sequence involving protection of hex-5-yn-1-ol, methylation, deprotection, mesylation, cyanation, and reduction of the nitrile to the aldehyde google.com. This sequence illustrates a step-wise (divergent-like) approach to building the carbon chain and introducing the aldehyde.

Exploration of Precursors and Retrosynthetic Analyses for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. It involves breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound (CH₃-C≡C-CH₂-CH₂-CH₂-CHO), key disconnections could be made at the aldehyde group or around the alkyne.

Aldehyde Disconnection: The aldehyde functionality could be introduced via oxidation of a primary alcohol or reduction of a carboxylic acid derivative. This suggests precursors like hept-5-yn-1-ol (B1279254) or hept-5-ynoic acid. Hept-5-yn-1-ol can be synthesized from hex-5-yn-1-ol google.com.

Alkyne Disconnection: The internal alkyne could be formed through various alkyne coupling reactions, such as Sonogashira coupling, or by functionalizing a precursor with a terminal alkyne.

A study on the synthesis of pyrrole (B145914) precursors utilized ynals derived from terminal alkynes and dimethylformamide, followed by condensation with tin(II) enolates semanticscholar.org. This highlights the use of ynals as intermediates, suggesting that simpler alkynals could be precursors to more complex structures. For example, the synthesis of oct-6-ynal involved the reduction of oct-6-yne nitrile google.com, which in turn was derived from hept-5-yn-1-ol. This demonstrates a chain of precursor transformations leading to the desired functionalized alkyne.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The introduction of chirality into molecules is paramount for many applications, particularly in pharmaceuticals. The synthesis of enantiomerically pure or enriched this compound derivatives often relies on chiral pool approaches or enantioselective catalysis.

Chiral Pool Approaches in Constructing this compound Enantiomers

Chiral pool synthesis utilizes readily available chiral natural products (e.g., amino acids, carbohydrates, terpenes) as starting materials. These chiral precursors already possess defined stereocenters, which are then carried through the synthetic sequence to construct the target molecule. While direct examples of chiral pool synthesis of this compound enantiomers are not explicitly found, the principle can be applied. For instance, if a chiral alcohol or aldehyde with a similar carbon backbone could be sourced from the chiral pool and then functionalized to incorporate the alkyne and the other terminal group, this would constitute a chiral pool approach. For example, α-amino acids have been used as chiral starting materials for the synthesis of enantiomerically enriched amino enones and amino alcohols acs.org.

Enantioselective Catalysis for Introducing Chirality into this compound Scaffolds

Enantioselective catalysis employs chiral catalysts (metal complexes with chiral ligands or organocatalysts) to direct the formation of one enantiomer over the other during a chemical reaction. This is a powerful method for generating chiral molecules from achiral or racemic precursors.

Alkyne Functionalization: Numerous studies highlight enantioselective transformations involving alkynes, which could be adapted for this compound derivatives. For example, asymmetric hydroarylation of alkynes using iridium catalysts can yield axially chiral heterobiaryls with high enantioselectivity acs.org. Copper-catalyzed asymmetric addition of terminal alkynes to isatins produces chiral 3-alkynyl-3-hydroxyindolin-2-ones with high enantioselectivity acs.org. Furthermore, chiral phosphoric acid catalysis has been employed for the enantioselective multifunctionalization of alkynes, leading to optically enriched products nih.govnih.gov.

Aldehyde Reactions: Enantioselective additions of organometallic reagents to aldehydes are a well-established method for creating chiral alcohols. For example, enantioselective additions of dialkylzinc reagents to alkynyl aldehydes using chiral catalysts can yield optically active sec-alkynyl alcohols in high enantiomeric excess oup.com. Rhodium-catalyzed hydroacylation of alkynes using enantiomerically enriched α-amino aldehydes has also been reported, leading to chiral products with high enantiopurity acs.org.

These catalytic methods, while not always directly applied to this compound itself, demonstrate the principles that could be used to introduce chirality into its derivatives. For instance, a chiral catalyst could be used to enantioselectively add a functionalized organometallic reagent to a precursor containing the alkyne moiety, or vice versa.

Diastereoselective Control in Multicomponent Reactions Involving this compound

Diastereoselective control is crucial when multiple stereocenters are formed in a single reaction, particularly in multicomponent reactions (MCRs). MCRs involve three or more reactants combining in a one-pot process to form a complex product, offering high atom economy and efficiency.

Three-Component Reactions: Dirhodium acetate-catalyzed three-component reactions of aryl diazoacetates with alcohols/water and 2-alkynals have been reported to yield β-alkynyl α,β-dihydroxyl acid esters with high diastereoselectivity rsc.org. This demonstrates the potential for controlling stereochemistry in reactions involving alkynals.

Radical-Mediated MCRs: Trialkylborane-mediated multicomponent reactions involving propargyl acetates, aldehydes, and trialkylboranes have been developed for the diastereoselective synthesis of anti-δ,δ-disubstituted homoallylic alcohols sci-hub.se. These reactions showcase how multiple components can be assembled with controlled stereochemistry.

Asymmetric Multicomponent Reactions: Copper(I)-catalyzed asymmetric radical 1,2-carboalkynylation reactions involving two different terminal alkynes and alkyl halides have been developed to control chemo-, regio-, and stereoselectivity, producing axially chiral 1,3-enyne building blocks nih.gov.

While specific MCRs directly forming this compound derivatives with controlled diastereoselectivity are not detailed, these examples highlight the general strategies and catalysts that can be employed to achieve such control in reactions involving alkynes and aldehydes.

Compound List

this compound

Olefinations and Iminations of the Aldehyde

The aldehyde functionality in this compound is amenable to a variety of classical olefination and imination reactions, which are vital for carbon-carbon and carbon-nitrogen bond formation, respectively.

Olefinations: The aldehyde group can readily undergo olefination reactions to form new carbon-carbon double bonds. The Wittig reaction, employing phosphonium (B103445) ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate (B1237965) carbanions, are cornerstone methods for converting aldehydes into alkenes harvard.eduadichemistry.com. These reactions offer control over alkene stereochemistry (E/Z selectivity) depending on the nature of the ylide or phosphonate and reaction conditions. For example, photocatalytic olefination of aldehydes with alkynylphosphonates has been reported, yielding vinylphosphonates with high E-selectivity, demonstrating the compatibility of aldehyde olefination with alkyne-containing substrates rsc.org. Applying these methods to this compound would allow for the introduction of diverse alkenyl chains adjacent to the alkyne moiety.

Iminations: Similar to olefination, the aldehyde group can react with primary amines to form imines, a process known as imination. This transformation is a crucial step in the synthesis of nitrogen-containing heterocycles and other valuable organic compounds. The reaction typically proceeds under mild acidic catalysis or with dehydrating agents to drive the equilibrium towards imine formation. The resulting imines can then be further functionalized or reduced to amines.

Tandem and Cascade Reactions Harnessing the Bifunctionality of this compound

The presence of both an alkyne and an aldehyde in this compound makes it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single operation, often leading to complex molecular structures with high efficiency.

This compound can participate in various intramolecular cyclization reactions, leveraging the proximity of the alkyne and aldehyde functionalities or their derivatives.

Rhodium-Catalysed Alkoxycarbonylative Cyclization: Transition metal catalysis, particularly with rhodium, is widely used for cyclization reactions. Rhodium-catalyzed alkoxycarbonylative cyclizations, for instance, can involve the insertion of carbon monoxide and an alcohol into a substrate, leading to the formation of cyclic carbonyl compounds. While specific examples with this compound are not detailed, related alkynals or their derivatives could undergo such transformations, potentially forming lactones or cyclic enones.

Atom Transfer Cyclization: Atom transfer radical cyclization (ATRC) is a powerful method for generating cyclic compounds. This typically involves the generation of a radical that then undergoes intramolecular addition to a π-system, followed by atom transfer to propagate the chain acs.orgmdpi.com. For substrates containing both alkyne and halide functionalities, ATRC can lead to the formation of cyclic structures incorporating the alkyne. If this compound were functionalized with a suitable leaving group (e.g., a halide) on the carbon chain, it could potentially undergo ATRC to form cyclic enals or related structures.

Other Intramolecular Pathways: The bifunctionality of this compound also allows for other cyclization strategies. For example, reactions involving the aldehyde and a modified alkyne, or vice versa, could be envisioned. The synthesis of complex tricyclic skeletons has been achieved through strategies involving [5+2+1] cycloadditions followed by epoxidation and transannular radical cyclization, highlighting the potential for intricate cascade reactions involving unsaturated systems chemrxiv.orgpku.edu.cn.

Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), catalyzed by ruthenium or molybdenum complexes, is a cornerstone of modern synthetic chemistry for forming carbon-carbon double bonds researchgate.netnih.govorgsyn.org. While this compound itself does not possess the requisite alkene moieties for direct RCM, its derivatives could be designed to participate in such reactions. For instance, if the aldehyde were converted to an alkene (e.g., via Wittig reaction) and a second alkene functionality were present elsewhere in the molecule, RCM could be employed to form cyclic alkenes. Enyne metathesis, which involves substrates containing both alkyne and alkene functionalities, offers a direct route to molecules with both types of unsaturation, potentially yielding complex dihydropyrans or similar structures beilstein-journals.org.

Radical cyclizations are highly effective for forming cyclic structures, with the 5-endo-trig cyclization being a particularly efficient pathway for constructing five-membered rings researchgate.netsioc-journal.cnnih.gov. If a radical precursor were generated from this compound, it could potentially undergo intramolecular cyclization, with the alkyne acting as the radical acceptor. Electron transfer reactions, often mediated by transition metal complexes, are also fundamental in initiating radical processes or facilitating redox transformations bhu.ac.inlibretexts.org. These mechanisms could be harnessed to activate this compound or its derivatives for complex cascade reactions.

Controlled Derivatization and Selective Functionalization of this compound

The presence of two distinct functional groups in this compound presents opportunities for selective derivatization and functionalization. Achieving selectivity is paramount when both an aldehyde and an alkyne are present, as their inherent reactivities can differ significantly.

Selective Aldehyde Transformations: The aldehyde group can be selectively reduced to an alcohol, oxidized to a carboxylic acid, or converted to acetals or imines, while leaving the alkyne untouched, under appropriate conditions. For example, mild reducing agents like sodium borohydride (B1222165) can selectively reduce the aldehyde to the primary alcohol.

Selective Alkyne Transformations: The alkyne moiety can undergo various reactions, such as hydration (e.g., hydroboration-oxidation to form aldehydes/ketones, or Markovnikov hydration to form ketones) acs.orgacs.org, hydrogenation (to alkenes or alkanes), or cycloaddition reactions (e.g., Diels-Alder if activated, or click chemistry). Selective functionalization of the alkyne in the presence of the aldehyde would require careful choice of reagents and conditions to avoid unwanted reactions at the aldehyde.

Chemodivergent Functionalization: Developing reaction conditions that allow for the selective manipulation of one functional group over the other, or sequential functionalization of both, is a key challenge. For example, palladium-catalyzed C–F bond functionalization strategies have demonstrated ligand-controlled regioselectivity and chemodivergence, offering a paradigm for achieving selective transformations in complex molecules rsc.orgnih.gov. Applying similar principles, chemists can devise strategies to selectively react with either the aldehyde or the alkyne of this compound.

Compound List:

| Compound Name |

| This compound |

This comprehensive overview details the potential chemical transformations and reactivity profiles of this compound, highlighting its versatility as a synthetic building block. The specific examples and general principles discussed provide a framework for understanding its role in complex organic synthesis.### 3. Chemical Transformations and Mechanistic Reactivity Profiles of this compound

This compound is a bifunctional molecule characterized by the presence of an aldehyde group and an internal alkyne moiety. This unique combination of functional groups endows this compound with significant synthetic versatility, enabling a wide array of chemical transformations. These reactions can proceed selectively at either the aldehyde or the alkyne, or cooperatively, leading to complex molecular architectures. The strategic manipulation of these functionalities is key to its utility in organic synthesis.

Chemical Transformations and Mechanistic Reactivity Profiles of Hept 5 Ynal

Transformations via Aldehyde Umpolung Strategies

Umpolung, or polarity reversal, is a crucial concept in organic synthesis that allows for the inversion of the typical electrophilic nature of an aldehyde's carbonyl carbon to a nucleophilic one. This is typically achieved through the formation of stabilized carbanions or related nucleophilic species. For alkynyl aldehydes like Hept-5-ynal, umpolung strategies can be particularly effective, often involving the generation of nucleophilic allenolate intermediates. These intermediates can then react with a variety of electrophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

N-heterocyclic carbenes (NHCs) and other catalytic systems are commonly employed to induce umpolung in aldehydes. These catalysts can activate the aldehyde, leading to the formation of nucleophilic species such as Breslow intermediates or allenolates. For example, NHC-catalyzed reactions have been developed for the umpolung of alkynyl 1,2-diketones, which proceed via allenolate intermediates to yield α-pyrones acs.orgresearchgate.net. While specific documented examples of this compound undergoing these precise umpolung reactions are limited in the provided search results, the established methodologies for alkynyl aldehyde umpolung suggest that this compound could similarly participate in such transformations. These reactions typically involve careful selection of catalysts and reaction conditions to control regioselectivity and chemoselectivity, allowing for the formation of complex structures from simple starting materials acs.orgepfl.chwikipedia.org.

Olefinations and Iminations of the Aldehyde

The aldehyde functionality in this compound is susceptible to a range of well-established reactions that form carbon-carbon double bonds (olefinations) and carbon-nitrogen double bonds (iminations).

Olefinations: Aldehydes can be efficiently converted into alkenes through various olefination reactions. The Wittig reaction, employing phosphonium (B103445) ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate (B1237965) carbanions, are fundamental methods for this transformation, offering control over the stereochemistry (E/Z selectivity) of the resulting alkene harvard.eduadichemistry.com. Photocatalytic olefination of aldehydes with alkynylphosphonates has also been demonstrated, yielding vinylphosphonates with high E-selectivity, showcasing the compatibility of these reactions with alkyne-containing substrates rsc.org. Applying these established methods to this compound would enable the introduction of diverse alkenyl substituents adjacent to the alkyne moiety.

Iminations: The aldehyde group readily reacts with primary amines to form imines, a process known as imination. This transformation is a key step in the synthesis of nitrogen-containing compounds and heterocycles. The reaction typically proceeds under mild acidic catalysis or with dehydrating agents to facilitate the removal of water and drive the equilibrium towards imine formation. The resulting imines can serve as intermediates for further synthetic elaborations, such as reduction to amines.

Controlled Derivatization and Selective Functionalization of this compound

The presence of two distinct functional groups in this compound presents significant opportunities for selective derivatization and functionalization. Achieving selectivity is crucial when manipulating molecules with multiple reactive sites, such as an aldehyde and an alkyne.

Selective Aldehyde Transformations: The aldehyde group can be selectively transformed without affecting the alkyne. For instance, mild reducing agents like sodium borohydride (B1222165) can selectively reduce the aldehyde to a primary alcohol. Similarly, the aldehyde can be protected as an acetal (B89532) or converted to an imine, while the alkyne remains intact.

Selective Alkyne Transformations: The alkyne moiety can also be selectively functionalized. For example, hydroboration-oxidation can convert the alkyne into an aldehyde or ketone (depending on regioselectivity), or hydrogenation can reduce it to an alkene or alkane. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly selective method for functionalizing the alkyne with azides.

Chemodivergent Functionalization: Developing reaction conditions that allow for the selective manipulation of one functional group over the other, or sequential functionalization of both, is a key challenge and objective in synthetic chemistry. For example, strategies employing palladium catalysis have demonstrated ligand-controlled regioselectivity and chemodivergence in the functionalization of inert C–F bonds, offering a paradigm for achieving selective transformations in complex molecules rsc.orgnih.gov. Similar principles can be applied to this compound, enabling chemists to devise pathways that selectively target either the aldehyde or the alkyne.

Introduction of Diverse Heteroatom Functionalities

The terminal alkyne and aldehyde functionalities in this compound serve as crucial sites for the introduction of various heteroatoms, enabling the synthesis of more complex molecules.

Hydroboration-Oxidation: A prominent method for introducing an oxygen heteroatom into the alkyne moiety is through hydroboration-oxidation. This reaction sequence, typically employing borane (B79455) (BH₃) followed by an oxidative workup with hydrogen peroxide (H₂O₂) and a base, proceeds via anti-Markovnikov addition of borane across the triple bond. For terminal alkynes like the one in this compound, this leads to the formation of an enol intermediate, which rapidly tautomerizes to an aldehyde. Applying this to this compound would result in the formation of heptanedial, effectively introducing a second aldehyde group. jove.comchemistrysteps.comlibretexts.org

Halogenation: The triple bond of this compound can undergo electrophilic addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂). This process typically adds two halogen atoms across the alkyne, yielding vicinal dihaloalkenes. For instance, reaction with bromine would produce a 5,6-dihalohept-5-enal derivative, incorporating halogen heteroatoms. uoanbar.edu.iq

Nucleophilic Additions to the Alkyne: While not as activated as alkynes directly conjugated to electron-withdrawing groups, the terminal alkyne in this compound can participate in nucleophilic additions under specific catalytic conditions. For example, thiol-yne reactions, often catalyzed by bases or transition metals, involve the addition of thiols (R-SH) across the triple bond, introducing a sulfur heteroatom and forming vinyl sulfides. Similar reactions with amines or alcohols can introduce nitrogen or oxygen, respectively. acs.org

Table 1: Introduction of Heteroatom Functionalities to this compound

| Reaction Type | Reagents/Catalyst | Product (this compound derived) | Heteroatom Introduced | Reference Type |

| Hydroboration-Oxidation | BH₃, then H₂O₂/NaOH | Heptanedial | Oxygen | General Alkyne |

| Halogenation | Br₂ or Cl₂ | 5,6-Dihalohept-5-enal | Halogen (Br/Cl) | General Alkyne |

| Thiol-yne Addition | R-SH, base or catalyst | 5-(Alkyl/Arylthio)hept-5-enal | Sulfur | Activated Alkyne |

Chemoselective Modifications of Alkyne and Aldehyde Groups

The presence of two distinct functional groups in this compound allows for strategies that selectively target one group while leaving the other intact, or transformations that involve both functionalities simultaneously.

Selective Aldehyde Modifications: The aldehyde group in this compound is generally more reactive towards nucleophiles and reducing agents than the terminal alkyne. This inherent difference in reactivity can be exploited for chemoselective transformations.

Reduction: Mild reducing agents, such as sodium borohydride (NaBH₄), can selectively reduce the aldehyde to a primary alcohol, yielding hept-5-yn-1-ol (B1279254), while leaving the alkyne untouched. uoanbar.edu.iq

Acetal Formation: Reaction of the aldehyde with alcohols (R-OH) in the presence of an acid catalyst leads to the formation of acetals. This reaction is highly selective for the aldehyde and can serve as a protection strategy for the aldehyde group, allowing subsequent modifications of the alkyne.

Selective Alkyne Modifications: Modifying the alkyne selectively often requires prior protection of the aldehyde group to prevent its participation in undesired reactions.

Markovnikov Hydration: In the presence of a mercury(II) catalyst (e.g., HgSO₄) and sulfuric acid (H₂SO₄), terminal alkynes undergo Markovnikov hydration. This process adds water across the triple bond, forming an enol that tautomerizes to a ketone. Applied to this compound (after aldehyde protection), this would yield a methyl ketone at the C5 position, such as 5-oxoheptanal (after deprotection). chemistrysteps.comlibretexts.orglibretexts.org

Protection-Deprotection Strategies: To perform reactions exclusively on the alkyne, the aldehyde can be protected as an acetal. The protected intermediate can then undergo reactions like hydroboration-oxidation (leading to a dialdehyde (B1249045) after deprotection) or various metal-catalyzed additions.

Combined Transformations: Certain reactions inherently involve both functional groups, leading to unique molecular architectures.

Crabbé Reaction: This reaction transforms a terminal alkyne and an aldehyde into an allene (B1206475). It typically employs a soft Lewis acid catalyst and a secondary amine. In the context of this compound, this would lead to the formation of hepta-3,4-dienal, a molecule with an allene system adjacent to an aldehyde. The mechanism often involves an initial A³ coupling (aldehyde-alkyne-amine). wikipedia.org

Table 2: Chemoselective and Combined Modifications of this compound

| Target Functional Group | Reaction Type | Reagents/Catalyst | Product (this compound derived) | Selectivity Aspect | Reference Type |

| Aldehyde | Reduction | NaBH₄ | Hept-5-yn-1-ol | Selective Aldehyde | General Aldehyde |

| Aldehyde | Acetal Formation | R-OH, acid catalyst | This compound Acetal | Selective Aldehyde | General Aldehyde |

| Alkyne | Markovnikov Hydration | HgSO₄, H₂SO₄ | 5-Oxoheptanal | Selective Alkyne | General Alkyne |

| Alkyne & Aldehyde | Crabbé Reaction | Soft Lewis Acid, Secondary Amine | Hepta-3,4-dienal | Combined | General Alkyne/Aldehyde |

The dual functionality of this compound makes it a versatile building block, enabling the synthesis of various oxygenated, halogenated, or sulfur-containing compounds, as well as molecules featuring allene or multiple carbonyl functionalities, through carefully chosen reaction conditions and strategies.

Compound Name List:

this compound

Heptanedial

Hept-5-yn-1-ol

Hepta-3,4-dienal

5-Oxoheptanal

5,6-Dihalohept-5-enal

5-(Alkyl/Arylthio)hept-5-enal

Mechanistic Investigations and Elucidation of Reaction Pathways for Hept 5 Ynal Chemistry

Detailed Kinetic Studies and Reaction Rate Determinants

In the context of alkyne chemistry, kinetic studies have been instrumental in understanding reaction mechanisms. For instance, in catalyzed copolymerization reactions, kinetic studies help to determine the incorporation ratios of monomers over time, indicating whether the distribution of monomer units is uniform along the polymer chain nih.gov. Such analyses can be applied to polymerization reactions involving Hept-5-ynal to understand how its structure influences propagation rates.

Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool to complement experimental kinetic data. By calculating the energy profiles of possible reaction pathways, researchers can predict activation energies and identify the most favorable reaction mechanism arxiv.orgacs.orgacs.org. For a potential intramolecular cyclization of this compound, DFT calculations could be used to determine the activation barriers for different possible cyclization pathways, thus predicting the likely product and the factors that control the reaction rate researchgate.netnih.gov.

A key aspect of kinetic studies is to understand how the structure of the reactants and the reaction conditions affect the reaction rate. For example, in the gold-catalyzed 1,2-difunctionalization of alkynes, the nature of the alkyne substituents and the aryl iodides, as well as the choice of solvent and base, significantly impact the reaction yield and rate acs.orgacs.org. Similar dependencies would be expected for reactions of this compound.

The following table summarizes hypothetical kinetic parameters for a potential catalyzed intramolecular cyclization of this compound, illustrating the type of data obtained from such studies.

| Catalyst | Temperature (°C) | Initial Concentration (M) | Rate Constant (s⁻¹) | Half-life (s) |

| Catalyst A | 25 | 0.1 | 1.2 x 10⁻⁴ | 5776 |

| Catalyst A | 50 | 0.1 | 4.8 x 10⁻⁴ | 1444 |

| Catalyst B | 25 | 0.1 | 3.5 x 10⁻³ | 198 |

| Catalyst B | 50 | 0.1 | 1.4 x 10⁻² | 50 |

This is a hypothetical data table for illustrative purposes.

Characterization and Detection of Reaction Intermediates

The direct observation and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. These species are often transient and present in low concentrations, making their detection challenging. Various spectroscopic and computational techniques are employed to identify and characterize these elusive species.

In reactions of alkynes, several types of intermediates have been proposed and, in some cases, identified. For example, in gold-catalyzed reactions, key intermediates include gold-π-alkyne complexes and vinylgold species acs.orgacs.org. The formation of an aryl-Au(III) π-complex has been detected through NMR and high-resolution mass spectrometry (HR-MS) analyses in the 1,2-difunctionalization of alkynes acs.org. These techniques could potentially be used to identify similar intermediates in catalyzed reactions of this compound.

Computational studies play a significant role in predicting the structures and energies of possible intermediates. For the cyclization of (Z)-1,2,4-heptatrien-6-yne, a compound structurally related to this compound, computational studies have been used to evaluate the involvement of biradical and zwitterionic intermediates nih.gov. Such theoretical investigations can guide experimental efforts to trap or spectroscopically observe these transient species.

In proline-catalyzed reactions, which could be relevant for transformations of the aldehyde group in this compound, the generally accepted mechanism involves the formation of an enamine intermediate from the carbonyl compound nih.gov. The characterization of such enamines is crucial for understanding the catalytic cycle.

The table below lists potential reaction intermediates in the chemistry of this compound and the methods that could be used for their detection.

| Potential Reaction Intermediate | Proposed Reaction Type | Potential Detection Method |

| Metal-π-alkyne complex | Catalytic addition to alkyne | NMR, HR-MS, X-ray crystallography (of stable analogs) |

| Vinyl metal species | Catalytic addition to alkyne | NMR, Trapping experiments |

| Enamine/Enolate | Aldehyde functionalization | NMR, IR, Trapping experiments |

| Biradical species | Intramolecular cyclization | Computational studies, Trapping experiments |

| Zwitterionic species | Intramolecular cyclization | Computational studies, Solvent effect studies |

Stereochemical Outcomes and Determinants in this compound Transformations

Stereochemistry is a critical aspect of chemical reactions, particularly in the synthesis of complex molecules where the three-dimensional arrangement of atoms is crucial for biological activity or material properties. Understanding the factors that control the stereochemical outcome of a reaction is a key goal of mechanistic studies.

For reactions involving this compound, the formation of new stereocenters can occur at either the aldehyde or the alkyne functional group. For instance, the addition of a nucleophile to the aldehyde can create a new chiral center. The stereoselectivity of such a reaction would depend on the nature of the nucleophile, the catalyst (if any), and the reaction conditions. Proline-catalyzed intermolecular aldol (B89426) reactions, for example, are known to proceed with high stereoselectivity, and models have been developed to predict the stereochemical outcome based on the transition state geometry nih.gov.

In reactions at the alkyne, such as additions or cyclizations, the stereochemistry of the resulting double bond (E/Z isomerism) or new stereocenters in a cyclic product is of interest. In the ring-opening/cross-metathesis (ROCM) reactions of substituted 7-oxanorbornenes, the E/Z selectivity of the products is highly dependent on the ruthenium catalyst used beilstein-journals.org. Similarly, palladium-catalyzed cross-coupling reactions to form enynes are known to proceed with retention of the stereochemistry of the starting vinyl halide, providing a method to control the (E)- or (Z)-configuration of the resulting double bond .

Computational studies can be employed to rationalize and predict the stereochemical outcomes of reactions. By comparing the energies of different diastereomeric transition states, the preferred reaction pathway leading to the major stereoisomer can be identified nih.gov.

The following table illustrates how different catalysts or reaction conditions could influence the stereochemical outcome of a hypothetical reaction of this compound.

| Reaction Type | Catalyst/Conditions | Major Stereoisomer | Diastereomeric/Enantiomeric Excess |

| Aldol Addition | Proline | (R)-product | 95% ee |

| Aldol Addition | Achiral base | Racemic | 0% ee |

| Hydrosilylation of Alkyne | Catalyst C | (E)-vinylsilane | >98% E |

| Hydrosilylation of Alkyne | Catalyst D | (Z)-vinylsilane | >95% Z |

| Intramolecular Cyclization | Lewis Acid E | cis-cyclic product | 90% de |

| Intramolecular Cyclization | Lewis Acid F | trans-cyclic product | 85% de |

This is a hypothetical data table for illustrative purposes.

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

Catalysts and reaction conditions play a pivotal role in directing the outcome of a chemical reaction by providing alternative reaction pathways with lower activation energies acs.orgacs.org. The choice of catalyst can influence the reaction rate, selectivity (chemo-, regio-, and stereo-), and even the nature of the product formed.

In the chemistry of alkynes, transition metal catalysts, particularly those based on gold, palladium, and ruthenium, are widely used. Gold catalysts are known for their ability to activate the C-C triple bond towards nucleophilic attack through a π-activation mechanism acs.orgacs.org. The ligand on the gold catalyst can significantly influence its reactivity and selectivity. For example, in the 1,2-difunctionalization of alkynes, a hemilabile MeDalphos ligand was found to be crucial for promoting the desired transformation over competing hydrofunctionalization acs.org.

Reaction conditions such as temperature, solvent, and the presence of additives can also have a profound effect on the mechanistic pathway. Temperature can influence the rate of different elementary steps, potentially changing the rate-determining step or opening up new reaction channels. In the copolymerization of ethylene with bicyclic cyclobutenes, the reaction temperature was shown to affect both the catalyst activity and the incorporation of the comonomer researchgate.net.

The solvent can influence a reaction by solvating the reactants, intermediates, and transition states to different extents. For proline-catalyzed reactions, the solvent can affect the stability of key intermediates and transition states through hydrogen bonding nih.gov.

The table below provides a summary of how different catalysts and conditions can favor different mechanistic pathways in hypothetical reactions of this compound.

| Reaction of this compound | Catalyst | Conditions | Predominant Mechanistic Pathway |

| Intramolecular Cyclization | Gold(I) Chloride | Dichloromethane, 25°C | π-Activation of alkyne followed by nucleophilic attack of the aldehyde oxygen |

| Intermolecular Aldol Reaction | Proline | DMSO, 25°C | Enamine formation followed by nucleophilic attack on an external electrophile |

| Hydration of Alkyne | Mercury(II) Sulfate | Aqueous Sulfuric Acid | Oxymercuration-demercuration |

| Reduction of Aldehyde | Sodium Borohydride (B1222165) | Methanol, 0°C | Nucleophilic addition of hydride to the carbonyl group |

Computational and Theoretical Studies of Hept 5 Ynal Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reaction Energies

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. nih.govresearchgate.net These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of a molecule. mdpi.com For Hept-5-ynal, this provides a detailed picture of its electron distribution, molecular orbital energies, and the energies associated with different chemical reactions. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP3), and Density Functional Theory (DFT) are commonly employed to obtain this information. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, FMO analysis can predict how it will behave in different reactions. The energy and spatial distribution of its HOMO and LUMO indicate the most likely sites for nucleophilic and electrophilic attack. The aldehyde group, with its polar carbon-oxygen double bond, and the alkyne group, with its electron-rich π-systems, are both key regions of interest. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative for a molecule of this type and are for illustrative purposes.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution |

|---|---|---|

| LUMO | -1.5 | π* (C=O) |

| HOMO | -9.8 | n (Oxygen lone pair) |

| HOMO-1 | -11.2 | π (C≡C) |

To understand the kinetics of a chemical reaction, it is crucial to study the transition state (TS), which is the highest energy point along the reaction pathway. Computational chemistry allows for the precise location of transition state structures and the calculation of the activation energy barrier, which is the energy difference between the reactants and the transition state.

For reactions involving this compound, such as nucleophilic addition to the aldehyde or electrophilic addition to the alkyne, transition state analysis can reveal the feasibility and rate of the reaction. For instance, in a palladium-catalyzed carbocyclization reaction of an aldehyde with an alkyne, computational studies can identify the transition state for the key carbon-carbon bond-forming step. acs.org The calculated energy barrier provides a quantitative measure of how fast the reaction will proceed. Lower energy barriers correspond to faster reaction rates. These calculations are critical for understanding reaction mechanisms and for designing more efficient catalysts and reaction conditions. acs.org

Table 2: Hypothetical Activation Energies for Reactions of this compound Note: These values are hypothetical and serve to illustrate the application of transition state calculations.

| Reaction Type | Proposed Mechanism Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Addition to Aldehyde | Cyanide attack on carbonyl carbon | 12.5 |

| Hydration of Alkyne | Protonation of the triple bond | 25.3 |

| A3 Coupling | 1,5-H transfer of CuBr-coordinated propargylic amine | 18.7 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of a molecule are crucial determinants of its reactivity. This compound possesses a flexible alkyl chain, allowing it to adopt various conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. cornell.edu By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes over time. cornell.edu For this compound, MD simulations could reveal how the molecule behaves in different solvents, how its flexible chain might fold to bring the aldehyde and alkyne groups into proximity, and how it interacts with other molecules or catalyst surfaces. Such simulations are computationally intensive but offer a dynamic picture of the molecule's behavior that is not available from static quantum chemical calculations. cornell.edunih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. sapub.org DFT methods are used to investigate a wide range of chemical phenomena, including the mechanisms of complex organic and organometallic reactions. rsc.orgmdpi.comresearchgate.net

In the context of this compound, DFT calculations can be applied to elucidate the detailed step-by-step mechanisms of its reactions. For example, DFT has been used to study the mechanism of copper-catalyzed A3 coupling reactions, which involve an aldehyde, an alkyne, and an amine. rsc.orgmdpi.comresearchgate.net These studies can identify key intermediates and transition states, determine the rate-limiting step, and explain the observed stereoselectivity of the reaction. rsc.org Similarly, DFT can be used to investigate palladium-catalyzed reactions involving aldehydes and alkynes, shedding light on the role of the catalyst and the nature of the catalytic cycle. acs.orgresearchgate.net

Machine Learning and AI Integration in this compound Reaction Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting the outcomes of chemical reactions. mit.edumit.eduacs.orgsemanticscholar.org Instead of relying on first-principles quantum mechanical calculations for every possible reaction, ML models can be trained on large datasets of known reactions to learn the underlying patterns of reactivity. mit.edumit.eduacs.org

For a molecule like this compound, an ML model could predict the major product of a reaction under a given set of conditions. mit.eduacs.org These models often work in a two-step process: first, they generate a list of plausible products based on generalized reaction templates, and second, they use a neural network to score each candidate reaction and predict the most likely outcome. mit.eduacs.org ML models can also be developed to predict optimal reaction conditions, such as the best catalyst, solvent, and temperature to achieve a desired transformation. acs.org While still a developing field, the integration of AI and machine learning holds great promise for accelerating the discovery and optimization of chemical reactions involving versatile molecules like this compound.

Advanced Spectroscopic and Analytical Methodologies for Hept 5 Ynal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For Hept-5-ynal, various NMR techniques provide detailed insights into its molecular architecture.

Advanced 1D (e.g., DEPT) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced NMR experiments are crucial for unambiguous structural assignment, especially in complex molecules or when confirming the identity of synthesized compounds.

¹H NMR Spectroscopy: Provides information on the number and types of protons in the molecule, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). For this compound (CH₃-CH₂-CH₂-C≡C-CHO), one would expect distinct signals for the aldehyde proton (typically δ 9-10 ppm), the methylene (B1212753) protons adjacent to the alkyne, the other methylene groups, and the terminal methyl group.

¹³C NMR Spectroscopy: Offers information about the carbon skeleton. This compound would exhibit signals for the carbonyl carbon (δ ~190-200 ppm), the two sp-hybridized alkyne carbons (δ ~70-90 ppm), and the aliphatic carbons (CH₂, CH₃) at lower field strengths. nih.gov indicates that ¹³C NMR spectra are available for this compound.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments (DEPT-45, DEPT-90, DEPT-135) are invaluable for differentiating between CH₃, CH₂, CH, and quaternary carbons. DEPT-135, for instance, typically shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, aiding in the assignment of the aliphatic carbon signals in this compound. acs.org demonstrates the utility of DEPT in characterizing complex molecules.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling correlations, mapping out the connectivity of protons through chemical bonds. For this compound, COSY would confirm the connectivity within the propyl chain (e.g., correlation between adjacent methylene protons). bsz-bw.de, beilstein-journals.org, utm.mx, researchgate.net highlight the use of COSY in structural elucidation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This experiment is crucial for assigning ¹³C signals by linking them to their corresponding proton signals. For this compound, it would directly connect the aldehyde proton to the carbonyl carbon, and the aliphatic protons to their respective methylene/methyl carbons. bsz-bw.de, beilstein-journals.org, ineosopen.org, hmdb.ca, columbia.edu detail the application of HSQC.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and triple bonds. For this compound, HMBC would be essential to confirm the linkage of the aldehyde group to the alkyne moiety and the alkyne to the propyl chain, by observing correlations between the aldehyde proton and the alkyne carbons, or between protons on the propyl chain and the alkyne carbons. bsz-bw.de, beilstein-journals.org, ineosopen.org, acs.org, columbia.edu emphasize the role of HMBC in complex structural assignments.

Applications in Stereochemical Assignment and Conformational Analysis

While this compound itself does not possess chiral centers or geometric isomers that would require stereochemical assignment in the typical sense, NMR spectroscopy is fundamentally important for understanding the three-dimensional aspects of molecules. Conformational analysis, which describes the spatial arrangement of atoms due to rotation around single bonds, can be inferred from detailed NMR studies, including NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons. researchgate.net, windows.net, scribd.com discuss the general principles of stereochemistry and conformational analysis in organic molecules, which are foundational to interpreting NMR data for any organic compound.

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. For this compound (C₇H₁₀O), HRMS can confirm its molecular formula by matching the measured exact mass to the calculated mass for this composition. The monoisotopic mass of this compound is approximately 110.07316 Da nih.govuni.lu. HRMS is particularly valuable in complex mixtures, such as reaction products or natural extracts, where it can differentiate between compounds with the same nominal mass but different elemental formulas. bsz-bw.de, lboro.ac.uk illustrate the use of HRMS in characterizing synthesized compounds.

Fragmentation Pathway Analysis: The fragmentation of this compound under electron ionization (EI) conditions in GC-MS or other ionization methods provides structural information. Aldehydes and alkynes exhibit characteristic fragmentation pathways:

Aldehyde Fragmentation: Aldehydes commonly undergo α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This can lead to the loss of a hydrogen atom (M-1 peak) or an alkyl radical. Another common fragmentation is the loss of the formyl radical (CHO•), resulting in a peak at M-29. jove.com, miamioh.edu detail these processes.

Alkyne Fragmentation: Alkynes often fragment by cleaving the bond adjacent to the triple bond, leading to resonance-stabilized propargyl or homopropargyl cations. For terminal alkynes like this compound, cleavage of the C5-C6 bond would yield a propargyl aldehyde cation ([CH≡C-CHO]⁺, m/z 53) or a propyl radical. The M-1 peak can also be observed in terminal alkynes due to the loss of the terminal acetylenic hydrogen. jove.com describes these fragmentation patterns.

Table 1: Expected Major Fragmentation Ions for this compound

| Fragment Type | Description | Expected m/z | Notes |

| Molecular Ion (M⁺) | Intact molecule | 110 | May be weak for aliphatic aldehydes. |

| M-1 | Loss of aldehyde hydrogen (α-cleavage) | 109 | Characteristic for terminal alkynes and aldehydes. |

| M-29 | Loss of CHO radical (α-cleavage) | 81 | Characteristic aldehyde fragmentation. |

| Propargyl Aldehyde Cation | [CH≡C-CHO]⁺ (cleavage of C5-C6 bond) | 53 | Common alkyne fragmentation. |

| Propyl Cation | [CH₃CH₂CH₂]⁺ (loss of C4H5O fragment) | 43 | Common alkane fragmentation. |

| Formyl Cation | [CHO]⁺ (α-cleavage) | 29 | Common aldehyde fragmentation. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, are highly effective for identifying functional groups and analyzing bond characteristics within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the absorption of infrared radiation by molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of its functional groups:

Terminal Alkyne (C≡C): A weak to medium intensity absorption band in the region of 2100–2260 cm⁻¹ is indicative of the C≡C stretching vibration libretexts.orgutdallas.edupressbooks.pubdummies.com.

Terminal Alkyne C-H: A sharp and relatively strong absorption band around 3300 cm⁻¹ signifies the stretching vibration of the sp-hybridized C-H bond at the end of the alkyne chain libretexts.orgutdallas.edupressbooks.pubdummies.com.

Aldehyde (C=O): A strong, sharp absorption band typically appears between 1700–1730 cm⁻¹ for the carbonyl (C=O) stretching vibration libretexts.orgutdallas.edudummies.comwpmucdn.com.

Aldehyde C-H: Two characteristic absorption bands, usually around 2700 cm⁻¹ and 2800 cm⁻¹, are diagnostic for the aldehyde C-H stretching vibration, helping to distinguish aldehydes from ketones libretexts.orgutdallas.edupressbooks.pub.

Aliphatic C-H: Bands in the region of 2800–2900 cm⁻¹ correspond to the stretching vibrations of the sp³ C-H bonds in the propyl chain utdallas.edupressbooks.pub.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Characteristic Frequency (cm⁻¹) | Intensity | Notes |

| Terminal Alkyne | ≡C-H | ~3300 | Strong | Sharp band |

| Aldehyde | C-H | ~2700, ~2800 | Medium | Two bands, diagnostic for aldehydes |

| Aliphatic Alkane | C-H | ~2850-2960 | Strong | sp³ C-H stretching |

| Terminal Alkyne | C≡C | ~2100-2260 | Weak-Medium | Sharp band |

| Aldehyde | C=O | ~1700-1730 | Strong | Strong, characteristic carbonyl stretch |

Raman Spectroscopy: Raman spectroscopy complements IR by probing vibrational modes that involve a change in polarizability. It is particularly sensitive to non-polar bonds, such as the C≡C triple bond, which may show a strong signal in Raman spectra. Raman spectroscopy is a non-destructive technique that can provide detailed information about chemical structure and molecular interactions. horiba.com describes Raman spectroscopy as a technique providing detailed chemical structure information based on light scattering from molecular bonds.

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities, thereby achieving high purity, and for quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The separated components are then introduced into a mass spectrometer, which provides their mass spectra for identification and quantification. GC-MS is suitable for analyzing reaction products containing this compound and for its purification. nih.gov and nih.gov indicate the availability of GC-MS data for this compound and a related compound, respectively. beilstein-journals.org details a typical GC-MS setup used in chemical research.

High-Performance Liquid Chromatography (HPLC): HPLC is another vital separation technique, particularly useful for compounds that are less volatile or thermally labile than those amenable to GC. It separates compounds based on their differential partitioning between a mobile liquid phase and a stationary phase. HPLC, often coupled with UV-Vis, diode array, or mass spectrometric detectors, can be employed for the high-purity isolation and quantitative analysis of this compound. utm.mx mentions the use of HPLC for purification.

These chromatographic techniques, often in conjunction with spectroscopic detectors, are critical for ensuring the quality and purity of this compound used in research or further synthesis.

X-ray Crystallography of Crystalline this compound Derivatives for Absolute Stereochemistry

X-ray crystallography stands as a paramount technique for the definitive determination of the three-dimensional structure of molecules, including the assignment of absolute stereochemistry springernature.comlibretexts.orgresearchgate.netsoton.ac.ukresearchgate.netlibretexts.orgchem-soc.si. This method is particularly effective when applied to crystalline derivatives of a target compound, such as those derived from this compound, provided that suitable single crystals can be obtained. The process involves the diffraction of X-rays by the electrons in a crystal, generating a pattern that, upon analysis, reveals the precise arrangement of atoms in space springernature.comsoton.ac.uk.

The determination of absolute stereochemistry via X-ray crystallography relies on the phenomenon of anomalous dispersion. This effect, which arises from the interaction of X-rays with electrons, introduces small differences in the scattering of X-rays by atoms depending on their position and the incident X-ray wavelength springernature.comresearchgate.netresearchgate.netchem-soc.si. By exploiting these subtle differences, particularly when using specific wavelengths near an absorption edge of an element present in the molecule, it is possible to distinguish between enantiomers. The analysis typically involves refining crystallographic data and calculating parameters, such as the Flack parameter, which directly indicate the absolute configuration of the chiral centers within the crystal springernature.comresearchgate.netresearchgate.netchem-soc.si. For compounds containing only light atoms, such as carbon, hydrogen, and oxygen, the anomalous dispersion effects are weaker, making the determination more challenging and often requiring careful data collection and analysis, potentially with the inclusion of a heavier atom in a derivative to enhance the signal researchgate.net.

While X-ray crystallography is a well-established and powerful method for assigning absolute stereochemistry, specific published research detailing the X-ray crystallographic analysis of crystalline this compound derivatives for the purpose of determining their absolute stereochemistry was not identified within the scope of the provided search results. Consequently, detailed research findings or a data table specifically pertaining to this compound derivatives and their X-ray crystallographic stereochemical assignments cannot be presented here. The general principles and methodologies, however, remain applicable should such crystalline derivatives be synthesized and characterized.

Applications of Hept 5 Ynal in Complex Organic Molecule Synthesis

Hept-5-ynal as a Versatile Building Block in Natural Product Total Synthesis

The strategic importance of this compound and its derivatives is prominently demonstrated in the field of natural product total synthesis. Its linear carbon chain and dual functional handles enable chemists to forge key bonds and introduce critical structural motifs found in a wide array of biologically significant molecules.

One notable application involves the synthesis of precursors for complex macrocycles like bacteriochlorophyll a. vulcanchem.com In this context, chiral analogs of this compound, such as hex-5-yn-2-ones, are coupled with iodopyrroles via Sonogashira coupling. vulcanchem.com This step effectively joins the alkyne functionality with a heterocyclic fragment, setting the stage for subsequent transformations, including hydration and Paal–Knorr cyclization, which streamline the assembly of the core macrocyclic structure. vulcanchem.com

The presence of a terminal alkyne in this compound derivatives is particularly advantageous for the construction of macrocyclic structures through Ring-Closing Alkyne Metathesis (RCAM). This powerful reaction, catalyzed by metal alkylidyne complexes (e.g., molybdenum or tungsten), allows for the formation of a new triple bond, effectively closing a large ring. organicreactions.orgwikipedia.org By elaborating the aldehyde end of this compound into a second alkyne-terminated chain, complex di-alkyne precursors can be synthesized and subsequently cyclized to afford macrocycles of varying ring sizes. nih.gov This strategy is a cornerstone in the synthesis of numerous complex natural products.

For the synthesis of polycyclic systems, the alkyne moiety of this compound can participate in powerful cycloaddition reactions. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, combines an alkyne, an alkene, and carbon monoxide to construct a cyclopentenone ring fused to another structure. wikipedia.orgthieme-connect.deyoutube.comjk-sci.com An intramolecular Pauson-Khand reaction, where the alkene is tethered to the alkyne-containing molecule, is particularly effective for creating fused bicyclic systems with high stereoselectivity. wikipedia.orgyoutube.comscripps.edu A synthetic intermediate derived from this compound could be functionalized at the aldehyde terminus with an alkene, creating a suitable precursor for an intramolecular Pauson-Khand reaction to build complex polycyclic architectures. scripps.edu

| Reaction Type | Description | Resulting Architecture | Key Catalyst/Reagent |

|---|---|---|---|

| Ring-Closing Alkyne Metathesis (RCAM) | Intramolecular cyclization of a precursor containing two alkyne groups to form a macrocycle. | Macrocycle | Molybdenum or Tungsten Alkylidyne Complexes |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. | Polycyclic (fused cyclopentenone) | Dicobalt Octacarbonyl (Co₂(CO)₈) or other transition metals |

Achieving precise three-dimensional control is paramount in the synthesis of complex molecules. Methodologies have been developed for the synthesis of chiral analogs of this compound, allowing for the introduction of stereocenters early in a synthetic sequence. For instance, a Schreiber-modified Nicholas reaction has been used to install stereocenters in a pentynamide intermediate, which is then elaborated into an enantiomerically pure chiral hexynone, a close structural analog of this compound. vulcanchem.com

Once a stereocenter is established, maintaining its integrity during subsequent reactions is a significant challenge. The aldehyde group of this compound can be transformed into other functionalities, but care must be taken to avoid epimerization at adjacent stereocenters. For example, the reduction of a Weinreb amide to an aldehyde using reagents like DIBAL-H must be carefully controlled. vulcanchem.com The aldehyde itself serves as a crucial handle for stereocontrolled additions, such as aldol (B89426) reactions, Grignard additions, or asymmetric allylation, to build up molecular complexity with defined stereochemistry. The alkyne can be functionalized through methods like stereoselective hydroboration or addition reactions, further expanding the synthetic possibilities. beilstein-journals.org

Utility in the Synthesis of Pharmaceutical Intermediates and Advanced Research Compounds

The structural motifs accessible from this compound are highly relevant to the synthesis of pharmaceutical intermediates and complex molecules used in chemical biology research. The ability to independently modify the aldehyde and alkyne groups allows for the modular construction of compounds designed to interact with biological targets.

This compound is an excellent starting material for generating diverse molecular scaffolds, which form the core structures of compound libraries for drug discovery. acs.org The aldehyde and alkyne serve as reactive handles for multicomponent reactions, which can rapidly build molecular complexity.

A key example is the copper-catalyzed aldehyde-alkyne-amine (A³) coupling reaction, which combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine product. acs.org Using this compound, this reaction provides a straightforward route to multifunctional molecules that can serve as linkers or core scaffolds. acs.org These propargylamine structures are particularly relevant in the synthesis of advanced research compounds like Proteolysis Targeting Chimeras (PROTACs). acs.org

Furthermore, the alkyne functionality is a versatile precursor for the synthesis of five-membered heterocyclic rings, which are common "privileged scaffolds" in medicinal chemistry. beilstein-journals.org Through [3+2] cycloaddition reactions with azides (Copper-catalyzed Azide-Alkyne Cycloaddition or CuAAC), this compound derivatives can be converted into 1,2,3-triazoles. Similarly, reaction with nitrile oxides can yield isoxazoles. mdpi.com These heterocyclic scaffolds are foundational in many pharmaceutical agents.

| Reaction Type | Reactants with this compound | Resulting Scaffold |

|---|---|---|

| Aldehyde-Alkyne-Amine (A³) Coupling | Amine (e.g., R₂NH) | Propargylamine |

| Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (e.g., RN₃) | 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from an aldoxime) | Isoxazole |

Contribution to the Synthesis of Advanced Materials and Polymers

The bifunctional nature of this compound also presents opportunities for its use as a monomer or precursor in the synthesis of advanced materials and polymers. The aldehyde and alkyne groups can be incorporated into polymer backbones or used as pendant groups for post-polymerization modification.

This compound can be envisioned as an AB-type monomer for polycondensation reactions, where both the aldehyde (A) and alkyne (B) groups participate in chain growth. Polycondensation is a form of step-growth polymerization that typically involves the reaction between two different functional groups with the loss of a small molecule like water. youtube.com For example, the aldehyde group could react with hydrazines or diamines to form polyhydrazones or polyimines, respectively, with the alkyne group remaining as a pendant functionality along the polymer backbone. Such pendant alkynes could be used for subsequent cross-linking or functionalization via click chemistry.

Alternatively, polymerization could proceed through reactions involving the alkyne. Alkyne metathesis polymerization of diyne monomers is a known method for producing conjugated polymers. organicreactions.org While this compound itself is not a diyne, it could be converted into one, or it could potentially be used in copolymerization strategies. Another approach is the Kabachnik-Fields reaction, which has been adapted for polycondensation using a mixture of dialdehydes, diamines, and phosphites to create functional polymers. acs.org A molecule with the structural features of this compound could be adapted for inclusion in such multicomponent polymerization systems, leading to novel materials with tunable properties.

Role in the Design and Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

A thorough search of chemical databases and scientific literature reveals no specific or established role for this compound in the design and synthesis of chiral auxiliaries and ligands for asymmetric catalysis. While the bifunctional nature of this compound, containing both an aldehyde and an internal alkyne, presents theoretical possibilities for its use as a scaffold in synthesizing chiral molecules, there are no published research articles or patents that demonstrate its practical application in this context.

The development of chiral auxiliaries and ligands is a highly active area of research, with a focus on molecules that can impart high levels of stereocontrol in chemical reactions. These molecules typically possess well-defined stereogenic centers and rigid conformations to effectively bias the formation of one enantiomer or diastereomer over another.

Although one could envision synthetic pathways to convert this compound into chiral structures, such as through asymmetric reduction of the aldehyde followed by functionalization of the alkyne, or through asymmetric addition to the carbonyl group, these remain hypothetical applications in the absence of documented research.

Consequently, there are no research findings, data tables, or specific examples to present regarding the role of this compound in the creation of chiral auxiliaries or ligands for asymmetric catalysis. The scientific community has, to date, not explored or reported on this particular application of this compound.

Future Directions and Emerging Research Avenues in Hept 5 Ynal Chemistry

Development of Novel and More Efficient Catalytic Systems for Hept-5-ynal Transformations

The development of highly efficient and selective catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is likely to focus on:

Transition Metal Catalysis: Exploring new transition metal complexes (e.g., based on palladium, copper, gold, nickel, iridium) for various transformations such as cyclizations, additions, and cross-coupling reactions involving this compound. For instance, transition metal-catalyzed reactions of ortho-alkynylaryl aldehydes and ketones have shown promise in domino processes, leading to complex heterocyclic structures mdpi.com. Similar catalytic strategies could be adapted for this compound to construct cyclic enones or other valuable scaffolds.